MDEG-541

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

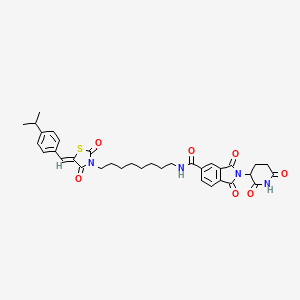

C35H38N4O7S |

|---|---|

Poids moléculaire |

658.8 g/mol |

Nom IUPAC |

2-(2,6-dioxopiperidin-3-yl)-N-[8-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]octyl]-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C35H38N4O7S/c1-21(2)23-11-9-22(10-12-23)19-28-34(45)38(35(46)47-28)18-8-6-4-3-5-7-17-36-30(41)24-13-14-25-26(20-24)33(44)39(32(25)43)27-15-16-29(40)37-31(27)42/h9-14,19-21,27H,3-8,15-18H2,1-2H3,(H,36,41)(H,37,40,42)/b28-19- |

Clé InChI |

VZYRJQMVYHIUAB-USHMODERSA-N |

SMILES isomérique |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCCCCCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

SMILES canonique |

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCCCCCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of MDEG-541

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDEG-541 is a potent, investigational heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is engineered to induce the targeted degradation of the MYC oncoprotein, a critical driver in many human cancers. This compound functions by co-opting the cell's natural protein disposal machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase complex. By inducing proximity between CRBN and MYC, this compound triggers the ubiquitination and subsequent proteasomal degradation of MYC, leading to antiproliferative effects in cancer cells. This document provides an in-depth overview of the mechanism of action, biological activity, and key experimental data related to this compound.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a PROTAC constructed from two key moieties joined by a linker: a derivative of the MYC-MAX dimerization inhibitor 10058-F4 (specifically, 28RH) and Thalidomide, which serves as a Cereblon E3 ligase modulator.[1][2] The mechanism is a multi-step process that hijacks the ubiquitin-proteasome system (UPS).

-

Ternary Complex Formation: this compound first binds simultaneously to both the target protein (MYC) and the E3 ubiquitin ligase Cereblon (CRBN). The thalidomide component binds to CRBN, while the 10058-F4 derivative binds to MYC.[1][2] This forms a ternary "target-PROTAC-E3 ligase" complex.

-

Ubiquitination of MYC: The formation of this complex brings MYC into close proximity with the CRBN E3 ligase complex (which includes DDB1, Cul4, and Rbx1).[3] This proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the MYC protein.[3]

-

Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.[3] The proteasome then unfolds and degrades the tagged MYC protein into small peptides. The this compound molecule is then released and can act catalytically to induce the degradation of another MYC protein.[4]

This CRBN-dependent, proteasome-mediated degradation of MYC has been demonstrated to be the primary mode of action for this compound's anti-cancer activity.[2][5]

Biological Activity and Neosubstrate Degradation

While designed to target MYC, this compound also induces the degradation of other proteins known as "neosubstrates." This occurs because the binding of this compound to CRBN alters its substrate specificity, enabling it to recognize and ubiquitinate proteins it would not normally target.[2][3]

Key biological activities of this compound include:

-

MYC Degradation: It effectively reduces MYC protein levels in a dose- and time-dependent manner.[1][5]

-

Neosubstrate Degradation: this compound has been shown to induce the degradation of G1 to S phase transition 1/2 (GSPT1/2) and Polo-like kinase 1 (PLK1), which are also important targets in cancer.[2]

-

Antiproliferative Activity: The molecule exhibits potent antiproliferative effects in a subgroup of gastrointestinal cancer cell lines and in primary patient-derived organoids.[2][5]

Quantitative Data: In Vitro Antiproliferative Activity

The growth inhibition potential of this compound has been quantified in various cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HCT116 | Colon Cancer | 14.3[1] |

| PSN1 | Pancreatic Cancer | 10.7[1] |

Key Experimental Protocols

The characterization of this compound's mechanism and activity relies on standard biochemical and cell-based assays.

Protein Degradation Assessment via Western Blot

This technique is used to quantify the reduction in target protein levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., KP4, HCT116, PSN1) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) or a vehicle control (DMSO) for specific time periods (e.g., 3, 12, 24 hours).[1][5]

-

Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (MYC, GSPT1, PLK1) and a loading control (e.g., Actin, Tubulin).[5] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is visualized using a chemiluminescent substrate, and band intensity is quantified to determine the relative protein levels compared to the control.

Cell Viability Assessment via MTT Assay

This colorimetric assay is used to measure the antiproliferative effects of this compound by assessing the metabolic activity of treated cells.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.049 µM to 50 µM) for a defined period (e.g., 72 hours).[5]

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

Data Analysis: The results are used to calculate the GI₅₀ (concentration causing 50% growth inhibition) value.

Conclusion

This compound is a promising PROTAC degrader that effectively induces the degradation of the MYC oncoprotein through a Cereblon-dependent mechanism. Its ability to also degrade neosubstrates like GSPT1/2 and PLK1 may contribute to its potent antiproliferative activity in gastrointestinal cancers. The data presented underscores the potential of targeted protein degradation as a therapeutic strategy for cancers driven by previously "undruggable" targets like MYC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: MDEG-541, a Novel Cereblon E3 Ligase Modulator for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDEG-541 is a novel bifunctional molecule representing a significant advancement in the field of targeted protein degradation. As a Proteolysis Targeting Chimera (PROTAC), this compound is engineered to specifically induce the degradation of the MYC oncoprotein, a notoriously challenging therapeutic target implicated in a wide range of human cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a synthetic molecule that bridges a MYC-MAX dimerization inhibitor with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This chimeric design allows this compound to recruit the cellular ubiquitin-proteasome system to the MYC protein, leading to its targeted degradation.

The development of this compound originates from a derivative of the MYC-MAX dimerization inhibitor 10058-F4, specifically the 28RH derivative, which is linked to a thalidomide-based ligand that binds to CRBN.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 674.83 g/mol | [1] |

| Chemical Formula | Not explicitly stated in the search results | |

| CAS Number | Not explicitly stated in the search results | |

| Appearance | Not explicitly stated in the search results | |

| Solubility | Not explicitly stated in the search results |

Mechanism of Action: Targeted Degradation of MYC

This compound functions by hijacking the cell's natural protein disposal machinery. The molecule's two distinct ends bind simultaneously to the MYC protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to MYC. The polyubiquitinated MYC is then recognized and degraded by the 26S proteasome.

Beyond its primary target, this compound has been shown to induce the degradation of other CRBN neosubstrates, including G1 to S phase transition 1/2 (GSPT1/2) and Polo-like kinase 1 (PLK1).[2] This broader activity profile may contribute to its overall anti-cancer effects.

Caption: Mechanism of action of this compound.

Biological Activity and Quantitative Data

This compound exhibits potent antiproliferative activity in various cancer cell lines, particularly those of gastrointestinal origin.[2] Its efficacy is demonstrated by its low micromolar half-maximal growth inhibition (GI50) values.

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 14.3 | [1] |

| PSN1 | Pancreatic Adenocarcinoma | 10.7 | [1] |

In addition to inhibiting cell growth, this compound has been shown to decrease the expression of its target proteins in a time- and dose-dependent manner.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

The detailed synthesis of this compound is described in the supplementary materials of the primary publication by Lier et al. (2022) in Bioorganic Chemistry.[2] While the full supplementary information was not directly retrieved, a general protocol for the synthesis of thalidomide-based PROTACs involves the following key steps:

Caption: General workflow for this compound synthesis.

Protocol:

-

Synthesis of Precursors: Synthesize or procure the MYC-MAX inhibitor derivative (28RH) and a suitable thalidomide derivative with a linker attachment point.

-

Linker Attachment: Covalently attach a flexible linker to one of the precursor molecules. The choice of linker is critical for optimal ternary complex formation.

-

Coupling Reaction: Couple the linker-modified precursor with the second precursor molecule to form the final this compound PROTAC.

-

Purification: Purify the final product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

-

Characterization: Confirm the structure and purity of the synthesized this compound using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., HCT116, PSN1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

Viability Reagent Addition: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Signal Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.

Western Blot for Protein Degradation

This assay is used to visualize and quantify the degradation of target proteins (MYC, GSPT1/2, PLK1) following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (MYC, GSPT1/2, PLK1) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for different time points. Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

Materials:

-

Cancer cell lines

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Antibody for immunoprecipitation (anti-MYC)

-

Protein A/G beads

-

Antibody for western blotting (anti-ubiquitin)

Protocol:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (MG132).

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein (MYC) using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and perform a western blot using an anti-ubiquitin antibody to detect polyubiquitinated MYC. An increase in the ubiquitinated protein smear in the presence of this compound and MG132 indicates that the degradation is ubiquitin-dependent.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for evaluating the efficacy of this compound.

Caption: Logical workflow for this compound evaluation.

Conclusion

This compound is a promising new agent in the field of targeted protein degradation with demonstrated activity against the oncoprotein MYC. Its mechanism of action, involving the recruitment of the CRBN E3 ligase to induce proteasomal degradation, offers a novel therapeutic strategy for cancers driven by MYC overexpression. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and similar PROTAC molecules. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies and the exploration of its broader neosubstrate degradation profile.

References

MDEG-541: A Technical Overview of a Novel CRBN E3 Ligase Modulator for Targeted Protein Degradation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" disease targets. This document provides an in-depth technical guide on MDEG-541, a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase. This compound functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery. This guide will detail the mechanism of action of this compound, present available quantitative data on its activity, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and workflows involved in its function and analysis.

Introduction to this compound

This compound is a potent, cell-permeable PROTAC designed to induce the degradation of the MYC oncoprotein by recruiting it to the CRBN E3 ubiquitin ligase complex.[1][2] It was developed based on the MYC-MAX dimerization inhibitor 10058-F4 derivative, 28RH, which serves as the warhead for MYC, and a thalidomide-based ligand that binds to CRBN.[1][2] While designed as a MYC degrader, further studies have revealed that this compound also induces the degradation of other proteins, known as "neo-substrates" of the CRBN E3 ligase complex. These include the translation termination factors GSPT1 and GSPT2, and the Polo-like kinase 1 (PLK1).[1][2] This polypharmacology contributes to its potent anti-proliferative activity in various cancer cell lines, particularly those of gastrointestinal origin.[1][2]

Mechanism of Action

As a PROTAC, this compound's mechanism of action is centered on the formation of a ternary complex between the target protein (e.g., MYC, GSPT1), this compound itself, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine residue on the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. This compound is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the general mechanism of action for this compound.

Caption: Mechanism of this compound-mediated protein degradation.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The GI50, the concentration of a drug that causes 50% inhibition of cell growth, is a key metric for assessing its potency.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 14.3 | [1] |

| PSN1 | Pancreatic Adenocarcinoma | 10.7 | [1] |

Further quantitative data on the degradation of specific target proteins, such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation), are not publicly available at the time of this document's creation. Researchers are encouraged to consult the primary literature for any future updates.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, PSN1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of target proteins (MYC, GSPT1, GSPT2, PLK1) following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MYC, anti-GSPT1, anti-GSPT2, anti-PLK1, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or for different time points (e.g., 3, 12, 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the relative protein levels.

Caption: Workflow for Western blot analysis of protein degradation.

Signaling Pathway

This compound modulates the CRBN E3 ligase pathway, leading to the degradation of its target proteins. The core of this pathway is the CRL4-CRBN complex, which is a multi-subunit E3 ubiquitin ligase.

Caption: The CRL4-CRBN signaling pathway modulated by this compound.

Conclusion

This compound is a valuable research tool for studying the biological consequences of MYC, GSPT1/2, and PLK1 degradation. Its mechanism as a CRBN E3 ligase modulator highlights the potential of targeted protein degradation as a therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other PROTACs. Further investigation into the full quantitative degradation profile and in vivo efficacy of this compound will be crucial for its potential translation into a clinical candidate.

References

An In-Depth Technical Guide to MDEG-541: A Novel PROTAC Targeting MYC and Beyond

Audience: Researchers, scientists, and drug development professionals.

Introduction

MDEG-541 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the oncoprotein MYC.[1] Developed from a derivative of the MYC-MAX dimerization inhibitor 10058-F4 and the E3 ligase ligand Thalidomide, this compound represents a promising strategy for targeting proteins traditionally considered "undruggable".[1][2] This technical guide provides a comprehensive overview of the core technology behind this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Core Technology: PROTAC-mediated Protein Degradation

PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. This compound is comprised of three key components: a ligand that binds to the target protein (MYC), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[1]

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between the MYC protein, this compound, and the CRBN E3 ligase.[1] This proximity induces the ubiquitination of MYC, marking it for degradation by the 26S proteasome. Interestingly, beyond its intended target, this compound also induces the degradation of other CRBN neosubstrates, including GSPT1, GSPT2, and PLK1, which are also implicated in cancer progression.[1] This suggests a broader anti-cancer activity than initially designed.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 14.3 |

| PSN1 | Pancreatic Ductal Adenocarcinoma | 10.7 |

GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Table 2: Time-Dependent Protein Degradation in KP4 Cells (10 µM this compound)

| Protein | 3 hours | 12 hours | 24 hours |

| GSPT1 | Decreased | Further Decreased | Substantially Decreased |

| MYC | Decreased | Further Decreased | Substantially Decreased |

| GSPT2 | Decreased | Further Decreased | Substantially Decreased |

| PLK1 | Decreased | Further Decreased | Substantially Decreased |

Qualitative description based on reported time-dependent decrease of protein expression.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., HCT116, PSN1) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the desired concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 values from the dose-response curves.

Western Blot Analysis for Protein Degradation

-

Cell Culture and Treatment: Plate cells (e.g., HCT116, PSN1, KP4) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for the desired time points (e.g., 3, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC, GSPT1, GSPT2, PLK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced MYC degradation.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the in vitro effects of this compound.

Preclinical and Clinical Status

Based on publicly available information, this compound is currently in the preclinical stage of development. There is no evidence of in vivo animal studies or registered clinical trials for this compound at this time.

Conclusion

This compound is a novel PROTAC that effectively induces the degradation of MYC and other cancer-relevant proteins. Its mechanism of action, leveraging the cellular ubiquitin-proteasome system, offers a promising therapeutic strategy for cancers dependent on these targets. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to MDEG-541 Induced Degradation of GSPT1 and PLK1

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDEG-541 is a novel Proteolysis Targeting Chimera (PROTAC) designed as a potent degrader of the MYC-MAX transcription factor complex. Subsequent research has revealed that this compound also potently induces the degradation of other critical cancer-related proteins, including G1 to S phase transition 1 (GSPT1) and Polo-like kinase 1 (PLK1).[1][2] This document provides a comprehensive technical overview of the this compound-mediated degradation of GSPT1 and PLK1, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. This compound operates as a molecular glue, recruiting these neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation.[2][3] This activity has shown promise in preclinical models of gastrointestinal cancers, including pancreatic and colon cancer cell lines.[3][4]

Quantitative Data on this compound-Induced Protein Degradation

Table 1: Summary of this compound Activity on GSPT1 and PLK1 Degradation and Cell Viability

| Parameter | Cell Line | Target Protein | Observation | Concentration/Time | Reference |

| Protein Degradation | KP4 (Pancreatic Cancer) | GSPT1, PLK1 | Time-dependent decrease in protein expression. | 10 µM; 3, 12, 24 h | [1] |

| Protein Degradation | PSN1 (Pancreatic Cancer) | GSPT1, PLK1 | Dose- and time-dependent downregulation of protein expression. | Dose-dependent: Not specified; Time-dependent: 10 µM | [3] |

| Protein Degradation | HCT116 (Colon Cancer) | GSPT1, PLK1 | Dose- and time-dependent downregulation of protein expression. | Dose-dependent: 5, 10, 20 µM; Time-dependent: 10 µM | [3][4] |

| Cell Viability (GI50) | HCT116 (Colon Cancer) | N/A | Inhibition of cell viability. | 14.3 µM | [1] |

| Cell Viability (GI50) | PSN1 (Pancreatic Cancer) | N/A | Inhibition of cell viability. | 10.7 µM | [1] |

Core Mechanism of Action

This compound is a heterobifunctional molecule that includes a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a moiety derived from a MYC-MAX dimerization inhibitor.[1][2] This design allows this compound to act as a "molecular glue," inducing proximity between CRBN and its neosubstrates, GSPT1 and PLK1. This ternary complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target proteins, marking them for degradation by the 26S proteasome. This degradation is dependent on the presence of CRBN and the activity of the proteasome.[3]

Caption: this compound forms a ternary complex with CRBN and target proteins, leading to ubiquitination and proteasomal degradation.

Signaling Pathways Affected by GSPT1 and PLK1 Degradation

The degradation of GSPT1 and PLK1 impacts key signaling pathways involved in cancer cell proliferation, survival, and cell cycle regulation.

-

GSPT1 Degradation: GSPT1 is a translation termination factor. Its degradation can lead to translational readthrough and activation of the integrated stress response. In colon cancer, GSPT1 has been shown to negatively regulate the GSK-3β signaling pathway, which in turn affects the expression of cell cycle proteins like CyclinD1.[5]

-

PLK1 Degradation: PLK1 is a critical regulator of the cell cycle, particularly during mitosis. Its overexpression is common in pancreatic cancer and is associated with poor prognosis.[6] The PLK1 signaling pathway is crucial for the G2/M transition, spindle assembly, and cytokinesis.[7]

Caption: this compound-induced degradation of GSPT1 and PLK1 disrupts cell cycle progression and promotes apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for Protein Degradation

This protocol is used to quantify the levels of GSPT1 and PLK1 in cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HCT116, PSN1)

-

This compound stock solution (in DMSO)

-

Cell culture medium and reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GSPT1, anti-PLK1, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: After further washes, apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control (β-actin or GAPDH).

Immunoprecipitation-Mass Spectrometry (IP-MS) for Neosubstrate Identification

This protocol is used to identify proteins that interact with the CRBN-MDEG-541 complex, such as GSPT1 and PLK1.

Materials:

-

Cells expressing the protein of interest (e.g., CRBN)

-

This compound and DMSO

-

IP Lysis Buffer

-

Antibody against the bait protein (e.g., anti-CRBN) or a tag

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Mass spectrometer

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells using a gentle IP lysis buffer to preserve protein complexes.

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the bait protein (CRBN).

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Digestion: Elute the protein complexes from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Identify and quantify the proteins in the this compound-treated sample versus the DMSO control. Proteins enriched in the this compound sample are potential neosubstrates.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for characterizing a protein degrader like this compound.

Caption: A typical workflow for the preclinical characterization of this compound's degradation activity and cellular effects.

Conclusion

This compound is a promising PROTAC that effectively induces the degradation of GSPT1 and PLK1 through a CRBN-mediated mechanism. This activity translates to anti-proliferative effects in gastrointestinal cancer cell lines. The provided data, protocols, and pathway diagrams offer a foundational guide for researchers and drug developers working with or interested in this compound and the broader field of targeted protein degradation. Further studies are warranted to fully elucidate the quantitative degradation kinetics and the full spectrum of downstream signaling consequences in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. researchgate.net [researchgate.net]

- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]

- 6. Overexpression of Polo-like kinase 1 is a common and early event in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MDEG-541: A Novel Cereblon E3 Ligase Modulator with Potent Antiproliferative Effects in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDEG-541 is a novel, potent small molecule that demonstrates significant antiproliferative activity in various cancer cell lines. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that co-opts the cell's natural protein disposal system to selectively eliminate key cancer-promoting proteins. This compound is designed based on a MYC-MAX dimerization inhibitor (10058-F4 derivative) and the Cereblon (CRBN) E3 ligase binder, Thalidomide. This technical guide provides a comprehensive overview of the antiproliferative effects of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data on its efficacy.

Introduction to this compound

Targeted protein degradation has emerged as a promising therapeutic strategy in oncology, offering the potential to address protein targets previously considered "undruggable." PROTACs represent a key modality in this field. These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is a novel PROTAC designed to recruit the E3 ubiquitin ligase Cereblon (CRBN) to degrade specific oncoproteins. Its design is based on the fusion of a ligand for the target protein with a ligand for CRBN. This targeted degradation approach leads to potent antiproliferative effects in cancer cells.

Mechanism of Action

This compound exerts its anticancer effects by inducing the degradation of several key oncoproteins, including MYC, G1 to S phase transition 1/2 (GSPT1/2), and Polo-like kinase 1 (PLK1).[1] The degradation of these proteins is dependent on the presence of the CRBN E3 ligase, the proteasome, and the ubiquitination machinery.[1]

The proposed mechanism of action is as follows:

-

Ternary Complex Formation: this compound simultaneously binds to the target protein (e.g., MYC, GSPT1/2, PLK1) and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, CRBN facilitates the transfer of ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: this compound is released after inducing ubiquitination and can subsequently engage another target protein and E3 ligase, acting in a catalytic manner.

This targeted degradation of multiple oncoproteins disrupts critical cellular processes in cancer cells, including cell cycle progression and protein translation, ultimately leading to cell death.

Quantitative Data on Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated in various gastrointestinal cancer cell lines. The half-maximal growth inhibition (GI50) values are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 14.3[2] |

| PSN1 | Pancreatic Adenocarcinoma | 10.7[2] |

Data obtained from in vitro cell viability assays following 72 hours of treatment with this compound.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

References

MDEG-541: A Novel Proteolysis Targeting Chimera for Oncogene Degradation

An In-depth Technical Guide on the Early Research and Discovery of a Potent MYC-MAX Degrader

This whitepaper provides a comprehensive overview of the initial research and discovery of MDEG-541, a novel Proteolysis Targeting Chimera (PROTAC). This compound has demonstrated significant potential as an anti-cancer agent through its targeted degradation of the oncoprotein MYC and its binding partner MAX. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the compound's mechanism of action, experimental validation, and early quantitative data.

Introduction and Rationale

The MYC oncogene is a critical driver in a multitude of human cancers. Its protein product, c-MYC, forms a heterodimer with MAX, leading to the transcriptional activation of genes involved in cell proliferation, growth, and metabolism. The development of direct inhibitors of the MYC-MAX interaction has been a long-standing challenge in oncology. This compound emerges from the innovative field of targeted protein degradation, offering a novel therapeutic strategy to eliminate the MYC protein rather than merely inhibiting its function.

This compound is a PROTAC designed based on the MYC-MAX dimerization inhibitor 10058-F4 derivative, 28RH, and the E3 ubiquitin ligase ligand, Thalidomide.[1][2] This bifunctional molecule is engineered to simultaneously bind to the target protein (MYC) and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of MYC.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. The Thalidomide component of this compound binds to the Cereblon (CRBN) E3 ubiquitin ligase, while the 10058-F4 derivative moiety binds to the MYC protein. This induced proximity facilitates the transfer of ubiquitin molecules to MYC, marking it for degradation by the proteasome.

Interestingly, the activity of this compound extends beyond MYC. Research has shown that this compound also induces the degradation of other CRBN neosubstrates, including G1 to S phase transition 1/2 (GSPT1/2) and Polo-like kinase 1 (PLK1).[2] This broader activity profile may contribute to its potent anti-tumor effects. The entire degradation process is dependent on the presence of CRBN, the proteasome, and the ubiquitination machinery.[2]

Figure 1: Mechanism of action of this compound leading to MYC degradation.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from early research.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 14.3[1] |

| PSN1 | Pancreatic Carcinoma | 10.7[1] |

| Table 1: Anti-proliferative activity of this compound in gastrointestinal cancer cell lines. |

| Cell Line | Treatment | Time (hours) | Protein Expression Decrease |

| KP4 | This compound (10 µM) | 3 | Observed[1] |

| KP4 | This compound (10 µM) | 12 | Increased[1] |

| KP4 | This compound (10 µM) | 24 | Significant[1] |

| Table 2: Time-dependent decrease in target protein expression (GSPT1, MYC, GSPT2, PLK1) in KP4 pancreatic cancer cells treated with this compound. |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following outlines the likely protocols employed in the initial characterization of this compound.

Cell Viability Assay

-

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

-

Method:

-

Cancer cell lines (e.g., HCT116, PSN1) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

-

The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.

-

Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of target proteins (MYC, GSPT1, GSPT2, PLK1) following this compound treatment.

-

Method:

-

Cancer cells (e.g., KP4) are treated with this compound (e.g., 10 µM) for various time points (e.g., 3, 12, 24 hours).

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for MYC, GSPT1, GSPT2, PLK1, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Figure 2: Experimental workflow for Western Blot analysis of protein degradation.

Conclusion and Future Directions

The early research on this compound has established it as a potent degrader of the oncoprotein MYC and other key cancer-related proteins. Its ability to induce protein degradation through the recruitment of the Cereblon E3 ligase represents a promising therapeutic strategy. The quantitative data from in vitro studies in gastrointestinal cancer models underscore its potential for further development.

Future research should focus on in vivo efficacy and toxicity studies in animal models of various cancers. Further investigation into the full spectrum of its neosubstrate degradation profile will provide a more comprehensive understanding of its mechanism of action and potential off-target effects. The optimization of its pharmacokinetic and pharmacodynamic properties will also be critical for its successful translation into a clinical candidate.

References

An In-depth Technical Guide to MDEG-541's Effect on MYC-driven Transcriptional Programs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a master transcriptional regulator that is dysregulated in a vast majority of human cancers, making it a prime target for therapeutic intervention. However, its "undruggable" nature has posed a significant challenge. MDEG-541 has emerged as a potent proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of MYC. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on MYC-driven transcriptional programs, and detailed experimental protocols for its characterization. This compound is a heterobifunctional molecule composed of a derivative of the MYC-MAX dimerization inhibitor 10058-F4 and the Cereblon (CRBN) E3 ligase ligand, thalidomide.[1] By hijacking the ubiquitin-proteasome system, this compound effectively triggers the degradation of not only MYC but also other key cancer-related proteins, including GSPT1, GSPT2, and PLK1.[1][2] This guide will delve into the quantitative effects of this compound on cancer cell viability and protein expression, and provide detailed methodologies for the key experiments cited, empowering researchers to further investigate and develop this promising therapeutic agent.

Introduction: The Challenge of Targeting MYC

The MYC family of transcription factors plays a pivotal role in regulating cell proliferation, growth, and metabolism. Its aberrant expression is a hallmark of numerous cancers, often associated with poor prognosis and therapeutic resistance. The intrinsically disordered nature of the MYC protein has made it a notoriously difficult target for conventional small-molecule inhibitors. PROTAC technology offers a novel strategy to overcome this challenge by inducing the targeted degradation of the protein rather than inhibiting its function.

This compound is a first-in-class PROTAC designed to specifically target MYC for degradation.[2] This guide will explore the multifaceted effects of this compound, with a particular focus on its impact on the transcriptional programs orchestrated by MYC.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism, inducing the formation of a ternary complex between the target protein (MYC), the E3 ubiquitin ligase Cereblon (CRBN), and itself. This proximity facilitates the ubiquitination of MYC, marking it for degradation by the 26S proteasome. The degradation of MYC disrupts its ability to form heterodimers with MAX, thereby inhibiting the transcription of its target genes.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced MYC degradation.

In addition to MYC, this compound also induces the degradation of other cellular proteins, including GSPT1, GSPT2, and PLK1, which are also implicated in cancer progression.[2] This multi-targeted degradation profile may contribute to the potent anti-cancer activity of this compound.

Quantitative Data on this compound's Effects

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal growth inhibition (GI50) values.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 14.3 | MedChemExpress |

| PSN1 | Pancreatic Ductal Adenocarcinoma | 10.7 | MedChemExpress |

Note: The detailed quantitative data from transcriptome and proteome-wide analyses of HCT116 and PSN1 cells treated with this compound are not publicly available in a structured format in the primary peer-reviewed literature. However, the source dissertation from the Technical University of Munich indicates that these analyses revealed a significant impact on MYC-signaling pathways, E2F transcription factor activity, and cell cycle-related gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound. These protocols are based on standard laboratory procedures and adapted from the descriptions in the primary literature.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay is used to determine the anti-proliferative effects of this compound.

Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, PSN1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

For CellTiter-Glo® assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes.

-

-

Data Acquisition:

-

MTT: Measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo®: Measure the luminescence using a luminometer.

-

-

Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the GI50 value using non-linear regression analysis.

Western Blotting for Protein Degradation

This technique is used to quantify the degradation of MYC, GSPT1, GSPT2, and PLK1 upon this compound treatment.

Workflow for Western Blotting

Caption: Workflow for Western Blot analysis.

Protocol:

-

Cell Treatment and Lysis: Plate cells in 6-well plates. Treat with this compound at various concentrations and for different time points (e.g., 3, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MYC, GSPT1, GSPT2, PLK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Transcriptome Analysis (RNA-Sequencing)

RNA-sequencing is employed to assess the global changes in gene expression following this compound treatment, providing insights into the impact on MYC-driven transcriptional programs.

Workflow for RNA-Sequencing

Caption: Workflow for RNA-sequencing analysis.

Protocol:

-

Sample Preparation: Treat cells (e.g., HCT116, PSN1) with this compound or vehicle control for a specified time (e.g., 24 hours).

-

RNA Isolation: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard protocol, such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Differential Gene Expression: Identify genes that are significantly upregulated or downregulated upon this compound treatment.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify the biological pathways and transcriptional programs that are significantly affected.

-

Proteome Analysis (Mass Spectrometry)

Quantitative proteomics is used to identify and quantify the global changes in the proteome following this compound treatment.

Workflow for Proteomics Analysis

Caption: Workflow for quantitative proteomics analysis.

Protocol:

-

Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and extract total protein.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Peptide Labeling and Fractionation: Label the peptides with isobaric tags (e.g., Tandem Mass Tags, TMT) for multiplexed quantification. Fractionate the labeled peptides using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

Data Analysis:

-

Protein Identification and Quantification: Search the MS/MS spectra against a protein database to identify and quantify the proteins.

-

Differential Protein Expression: Identify proteins with significantly altered abundance upon this compound treatment.

-

Pathway and Network Analysis: Analyze the differentially expressed proteins to identify affected cellular pathways and protein interaction networks.

-

Conclusion

This compound represents a significant advancement in the quest to therapeutically target MYC. Its ability to induce the degradation of MYC and other key oncoproteins highlights the potential of PROTAC technology in cancer therapy. This technical guide has provided a detailed overview of the mechanism of action of this compound, its quantitative effects on cancer cells, and comprehensive experimental protocols for its characterization. While the full quantitative details of its impact on the transcriptome and proteome await further publication, the available data strongly suggest a profound and selective effect on MYC-driven transcriptional programs. The methodologies and information presented herein are intended to facilitate further research into this compound and the development of next-generation MYC-targeting therapeutics.

References

Foundational Studies of MDEG-541 in Gastrointestinal Cancer: A Technical Overview

For Immediate Release

This technical guide provides an in-depth overview of the foundational preclinical research on MDEG-541, a novel Cereblon (CRBN) E3 ligase modulator, in the context of gastrointestinal cancer. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of this compound.

Core Concepts and Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] It is synthesized based on the MYC-MAX dimerization inhibitor 10058-F4 and the immunomodulatory drug thalidomide.[1][2] The thalidomide component of this compound binds to the Cereblon (CRBN) E3 ubiquitin ligase, while the 10058-F4 derivative targets the oncoprotein MYC. This dual binding brings MYC into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Interestingly, foundational studies have revealed that this compound's activity is not limited to MYC degradation. The compound also induces the degradation of other key cancer-related proteins, including G1 to S phase transition 1/2 (GSPT1/2) and Polo-like kinase 1 (PLK1), in a CRBN-dependent manner.[1] This suggests a broader anti-cancer activity than initially anticipated.

Quantitative Data Summary

The anti-proliferative activity and protein degradation capabilities of this compound have been quantified in various gastrointestinal cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in Gastrointestinal Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HCT116 | Colorectal Carcinoma | 14.3[2] |

| PSN1 | Pancreatic Adenocarcinoma | 10.7[2] |

Table 2: Protein Degradation Profile of this compound in KP4 Pancreatic Cancer Cells

| Target Protein | Treatment |

| GSPT1 | 10 µM this compound for 3, 12, and 24 hours results in time-dependent degradation.[2] |

| MYC | 10 µM this compound for 3, 12, and 24 hours results in time-dependent degradation.[2] |

| GSPT2 | 10 µM this compound for 3, 12, and 24 hours results in time-dependent degradation.[2] |

| PLK1 | 10 µM this compound for 3, 12, and 24 hours results in time-dependent degradation.[2] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational studies of this compound.

Cell Viability Assay

-

Cell Lines: HCT116 and PSN1.

-

Seeding: Cells were seeded in 96-well plates at a density of 3,000 cells per well.

-

Treatment: After 24 hours, cells were treated with increasing concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Cells were incubated for 72 hours.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was measured using a plate reader, and the half-maximal growth inhibition (GI₅₀) values were calculated using GraphPad Prism software.

Western Blotting for Protein Degradation

-

Cell Line: KP4.

-

Treatment: Cells were treated with 10 µM this compound or DMSO for 3, 12, or 24 hours. For dose-dependent studies, cells were treated with 5 µM, 10 µM, and 20 µM of this compound for 24 hours.[1]

-

Cell Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay (Thermo Fisher Scientific).

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against GSPT1, MYC, GSPT2, PLK1, and a loading control (e.g., Tubulin or GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Protein Degradation Analysis

Caption: Western blot workflow for this compound.

References

Methodological & Application

MDEG-541: Application Notes and Protocols for In Vitro Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDEG-541 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the MYC-MAX protein complex.[1] As a heterobifunctional molecule, this compound links a MYC-MAX dimerization inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This targeted protein degradation strategy offers a novel therapeutic approach for cancers driven by the MYC oncogene. Mechanistically, this compound facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to polyubiquitination and subsequent degradation of the target by the 26S proteasome. Interestingly, studies have revealed that this compound not only degrades MYC but also induces the degradation of CRBN neosubstrates, including G1 to S phase transition 1/2 (GSPT1/2) and Polo-like kinase 1 (PLK1), highlighting a broader anti-cancer activity.[2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its anti-proliferative effects and mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound in various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay Duration | Parameter | Value |

| HCT116 | Colorectal Carcinoma | 72 hours | GI₅₀ | 14.3 µM[1] |

| PSN1 | Pancreatic Ductal Adenocarcinoma | 72 hours | GI₅₀ | 10.7 µM[1] |

Table 2: Protein Degradation Profile of this compound

| Cell Line | Treatment Conditions | Target Proteins | Observation |

| HCT116, PSN1 | 5, 10, 20 µM for 24 hours | MYC | Dose-dependent decrease in protein expression.[1] |

| KP4 | 10 µM for 3, 12, 24 hours | GSPT1, MYC, GSPT2, PLK1 | Time-dependent decrease in protein expression.[1] |

Signaling Pathway

The mechanism of action for this compound involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade oncoproteins.

References

Application Notes and Protocols for MDEG-541 Treatment in HCT116 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

MDEG-541 is a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the oncoprotein MYC. It functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to tag MYC for proteasomal degradation. This document provides detailed protocols for the treatment of the human colorectal carcinoma cell line, HCT116, with this compound, including recommended concentrations, cell culture and subculture procedures, and methodologies for assessing cell viability, apoptosis, and cell cycle distribution.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound for inhibiting cell growth and inducing protein degradation in HCT116 cells.

Table 1: Growth Inhibition of this compound on HCT116 Cells

| Parameter | Value | Incubation Time | Assay |

| GI₅₀ | 14.3 µM | 72 hours | Cell Viability Assay |

Table 2: Effective Concentrations of this compound for Protein Degradation in HCT116 Cells

| Target Protein | Effective Concentration Range | Incubation Time | Observation |

| MYC | 5 - 20 µM | 24 hours | Dose-dependent decrease in expression.[1] |

| PLK1 | 5 - 20 µM | 24 hours | Dose-dependent decrease in expression.[2] |

Signaling Pathway of this compound

This compound is a heterobifunctional molecule that brings together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein, MYC. This proximity facilitates the ubiquitination of MYC, marking it for subsequent degradation by the proteasome. This targeted protein degradation leads to the inhibition of MYC-driven transcriptional programs, ultimately resulting in decreased cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to induce the degradation of other CRBN "neosubstrates," including GSPT1, GSPT2, and PLK1.[2][3]

Experimental Protocols

HCT116 Cell Culture and Subculture

This protocol outlines the standard procedure for maintaining and passaging HCT116 cells.

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of MDEG-541 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDEG-541 is a potent proteolysis-targeting chimera (PROTAC) that functions as a MYC-MAX degrader.[1] It is synthesized based on the MYC-MAX dimerization inhibitor 10058-F4 derivative and Thalidomide.[1][2] this compound has demonstrated antiproliferative activity and has been shown to decrease the expression of key cancer-related proteins such as MYC, GSPT1, GSPT2, and PLK1.[1][2][3] This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent, ensuring proper handling, storage, and use in experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value |

| Molecular Weight | 674.83 g/mol |

| Formula | C35H38N4O6S2 |

| Appearance | Solid |

| Color | Light yellow to yellow |

| Solubility in DMSO | 116.67 mg/mL (172.89 mM) |

| Storage (Solid) | -20°C for up to 3 years |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |

| GI50 (HCT116 cells) | 14.3 µM |

| GI50 (PSN1 cells) | 10.7 µM |

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4][5] In case of contact, immediately wash the affected area with copious amounts of water.[4]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[5]

-

Disposal: Dispose of waste according to institutional and local regulations.

Materials

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for subsequent dilutions.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 6.75 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM x 0.001 L x 674.83 g/mol = 6.7483 mg

-

-

Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO. For accurate results, use a newly opened bottle of anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

-

Sterilization (optional): If the stock solution will be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Visualizations

This compound Signaling Pathway

Caption: Mechanism of this compound induced protein degradation.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: MDEG-541 in Patient-Derived Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in oncology, offering a three-dimensional in vitro system that recapitulates the genetic and phenotypic heterogeneity of a patient's tumor.[1][2] This technology provides a powerful platform for investigating cancer biology and for the preclinical evaluation of novel therapeutic agents. MDEG-541 is a novel Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the MYC-MAX protein complex, a critical driver in many cancers.[3] this compound functions by redirecting the Cereblon (CRBN) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] Interestingly, this compound also induces the degradation of CRBN neosubstrates, including G1 to S phase transition proteins 1 and 2 (GSPT1/2) and Polo-like kinase 1 (PLK1).[3] This document provides detailed application notes and protocols for the use of this compound in patient-derived organoid models, with a focus on gastrointestinal cancers.

Mechanism of Action